Platyphyllenone (CAS 56973-65-0) is a naturally occurring linear diarylheptanoid characterized by a 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one core. In commercial procurement, it is primarily sourced as a high-purity analytical reference standard for the standardization of Alnus and Betula botanical extracts, and as a specialized pharmacological scaffold for drug discovery [1]. Unlike polymeric polyphenols or crude botanical fractions, isolated Platyphyllenone provides a distinct α,β-unsaturated ketone moiety that acts as a precise Michael acceptor in synthetic chemistry and target-binding assays. Its established physicochemical profile, including quantified blood-brain barrier (BBB) permeability and specific pH-dependent stability, makes it a critical baseline material for evaluating the pharmacokinetics and bioactivity of linear versus cyclic diarylheptanoids [2].
Substituting Platyphyllenone with crude Alnus botanical extracts, common curcuminoids, or closely related saturated diarylheptanoids (such as platyphyllone) fundamentally compromises assay reproducibility and molecular reactivity [1]. The presence of the C4-C5 double bond conjugated with the C3 ketone in Platyphyllenone creates a specific electrophilic α,β-unsaturated Michael acceptor site absent in saturated analogs, directly dictating its binding affinity and reactivity in targeted screening. Furthermore, in pharmacokinetic modeling, Platyphyllenone exhibits a distinct membrane permeability profile that differs significantly from highly glycosylated diarylheptanoids, which fail to cross lipid membranes via passive diffusion [1]. Consequently, utilizing structural analogs or crude mixtures invalidates comparative permeability assays, formulation stability studies, and target-specific binding data, necessitating the procurement of the exact, high-purity compound.
In parallel artificial membrane permeability assays (PAMPA), Platyphyllenone demonstrated high passive diffusion capabilities with a log Pe value greater than -5.0 for gastrointestinal (PAMPA-GI) and greater than -6.0 for blood-brain barrier (PAMPA-BBB) models. In contrast, glycosylated diarylheptanoids such as hirsutanonol-5-O-β-D-glucopyranoside completely failed to cross the lipid membranes [1]. While the cyclic analog alnusone also crossed the BBB, Platyphyllenone serves as the primary linear comparator for CNS-targeted diarylheptanoid development.
| Evidence Dimension | Membrane Permeability (log Pe) |
| Target Compound Data | log Pe > -5.0 (PAMPA-GI) and > -6.0 (PAMPA-BBB) |
| Comparator Or Baseline | Glycosylated analogs (negligible permeation) |
| Quantified Difference | Validates Platyphyllenone as a highly permeable linear scaffold vs. impermeable glycosides. |
| Conditions | In vitro PAMPA-GI and PAMPA-BBB lipid membrane models. |
Buyers selecting scaffolds for neuropharmacological assays must procure Platyphyllenone over its glycosylated derivatives to ensure target engagement within the CNS.
Platyphyllenone exhibits potent antiviral activity against the Influenza A virus H9N2 strain, achieving an EC50 of 29.9 μM. When compared to the standard commercial antiviral reference, Zanamivir (EC50 = 16.9 μg/mL, equivalent to ~50.8 μM), Platyphyllenone demonstrates superior molar potency in this specific viral model [1]. This quantitative advantage positions the compound as a high-value positive control or lead scaffold in virology screening panels, outperforming standard benchmark therapeutics in targeted assays.
| Evidence Dimension | Antiviral Activity (EC50 against H9N2) |
| Target Compound Data | 29.9 μM |
| Comparator Or Baseline | Zanamivir (~50.8 μM / 16.9 μg/mL) |
| Quantified Difference | ~1.7-fold higher molar potency for Platyphyllenone. |
| Conditions | In vitro Influenza A H9N2 viral replication assay. |
Procuring Platyphyllenone provides virology labs with a natural product reference standard that exceeds the molar efficacy of traditional synthetic benchmarks for specific viral strains.
Stability profiling of diarylheptanoids reveals that Platyphyllenone undergoes pH-dependent degradation in aqueous solutions across pH 1.2, 6.8, and 7.4. This contrasts sharply with cyclic diarylheptanoids (e.g., alnusone) which remain completely stable across all tested pH values [1]. This degradation behavior, quantified via UHPLC-DAD and Orbitrap MS, dictates that Platyphyllenone must be handled with strict pH control during assay formulation and cannot be directly substituted with cyclic analogs if long-term aqueous stability is the primary selection criteria.
| Evidence Dimension | Aqueous Stability (pH 1.2 - 7.4) |
| Target Compound Data | pH-dependent degradation observed |
| Comparator Or Baseline | Alnusone (Stable across all tested pH values) |
| Quantified Difference | Cyclic analogs offer superior aqueous stability compared to the linear Platyphyllenone. |
| Conditions | Aqueous buffer solutions at pH 1.2, 6.8, and 7.4 monitored by UHPLC-DAD. |
Procurement teams and formulators must account for this instability by utilizing appropriate organic solvents or controlled-pH buffers, or otherwise opt for cyclic analogs for prolonged aqueous assays.
In assays evaluating the modulation of bacterial quorum sensing, Platyphyllenone specifically inhibited the biosynthesis of violacein in the Chromobacterium violaceum CV026 biosensor model. Unlike the closely related diarylheptanoid hirsutenone—which inhibited both violacein and pyocyanin biosynthesis (in P. aeruginosa)—Platyphyllenone demonstrated a narrower, more selective inhibitory profile [1]. This makes it an ideal specific probe for violacein pathway inhibition without the broader cross-reactivity seen in other in-class compounds.
| Evidence Dimension | Quorum Sensing Biosensor Inhibition |
| Target Compound Data | Inhibits violacein biosynthesis only |
| Comparator Or Baseline | Hirsutenone (Inhibits both violacein and pyocyanin) |
| Quantified Difference | Platyphyllenone offers pathway-selective inhibition compared to dual-inhibition by hirsutenone. |
| Conditions | C. violaceum CV026 and P. aeruginosa PAO1 biosensor assays. |
Researchers requiring a highly selective inhibitor for violacein-dependent quorum sensing should procure Platyphyllenone over broader-spectrum diarylheptanoids to avoid confounding off-target effects.
Due to its validated log Pe > -5.0 in PAMPA-BBB assays, Platyphyllenone is the right choice as a positive control or lead scaffold for developing CNS-penetrant linear diarylheptanoids, especially when compared against impermeable glycosylated analogs [1].
With an EC50 of 29.9 μM against Influenza A H9N2, Platyphyllenone serves as a high-potency natural product benchmark, outperforming the standard Zanamivir in molar terms for specific virology screening panels [2].
Platyphyllenone is optimally deployed in microbiology labs requiring specific inhibition of violacein biosynthesis in C. violaceum without the confounding pyocyanin inhibition seen with analogs like hirsutenone [3].
As a compound with well-characterized pH-dependent degradation and UHPLC-DAD profiles, it is essential for the rigorous quality control, formulation stability testing, and analytical standardization of Alnus and Betula derived commercial extracts [1].
Environmental Hazard